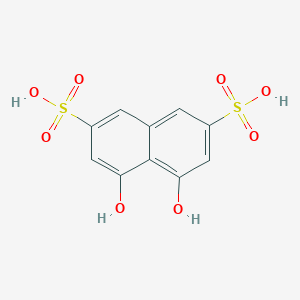

4,5-Dihydroxynaphthalene-2,7-disulfonic acid

Description

Properties

IUPAC Name |

4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,11-12H,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVXFWDLRHCZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-96-4 (di-hydrochloride salt), 3888-44-6 (mono-hydrochloride salt) | |

| Record name | Chromotropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6059732 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Merck Index] | |

| Record name | Chromotropic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

148-25-4 | |

| Record name | Chromotropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromotropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMOTROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S596OD720M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as chromotropic acid, is a highly water-soluble organic compound recognized for its utility as a chemical reagent. This guide provides a comprehensive overview of its fundamental chemical and physical properties, with a particular focus on its well-established applications in analytical chemistry. Detailed experimental protocols for its principal uses in the detection of formaldehyde and nitrate are presented. While direct biological activities relevant to drug development are not extensively documented in current literature, this guide also explores the broader context of naphthalene-based compounds in medicinal chemistry and provides hypothetical frameworks for screening such compounds.

Core Chemical and Physical Properties

This compound is most commonly available as its disodium salt dihydrate. Its chemical structure, characterized by a naphthalene core with two hydroxyl and two sulfonic acid groups, dictates its high polarity and analytical reactivity.

Quantitative Data Summary

The key quantitative properties of this compound and its common salt form are summarized in the table below for easy reference and comparison.

| Property | Value (Chromotropic Acid) | Value (Disodium Salt Dihydrate) | Reference(s) |

| Molecular Formula | C₁₀H₈O₈S₂ | C₁₀H₁₀Na₂O₁₀S₂ | |

| Molecular Weight | 320.3 g/mol | 400.29 g/mol | [1][2] |

| CAS Number | 148-25-4 | 5808-22-0 | [1][2] |

| Appearance | White to off-white crystalline powder | Off-white to beige or light brown powder | [3] |

| Melting Point | > 300 °C | > 300 °C | |

| pKa₁ | 5.36 | - | [1] |

| pKa₂ | 15.6 | - | [1] |

| Solubility in Water | Soluble | Very soluble | [3] |

Primary Applications in Analytical Chemistry

The unique chemical properties of chromotropic acid make it an invaluable reagent in colorimetric assays for the specific and sensitive detection of certain analytes, most notably formaldehyde and nitrate.

Detection of Formaldehyde

Chromotropic acid is a cornerstone reagent for the quantitative determination of formaldehyde.[1] In the presence of concentrated sulfuric acid, it reacts with formaldehyde to form a distinctive purple-colored complex, with maximum absorbance at 580 nm.[1] This reaction is highly specific to formaldehyde; other aldehydes, ketones, and carboxylic acids do not produce the same coloration.[1] This specificity has led to its adoption in standardized methods, such as the NIOSH Method 3500.[1]

Detection of Nitrate

This compound is also utilized for the direct spectrophotometric determination of nitrate anions.[1] The reaction of nitrate with chromotropic acid in a strongly acidic environment produces a yellow product that can be quantified by measuring its absorbance.[4]

Experimental Protocols

Detailed methodologies for the key analytical applications of this compound are crucial for reproducible results in a research setting.

NIOSH Method 3500 for Formaldehyde Detection

This method is a reference standard for the analysis of formaldehyde.[1]

Principle: Formaldehyde is collected in an aqueous solution of sodium bisulfite. The resulting adduct is then reacted with chromotropic acid in the presence of concentrated sulfuric acid to form a colored product, which is measured spectrophotometrically at 580 nm.

Workflow Diagram:

Spectrophotometric Determination of Nitrate

Principle: Nitrate ions react with chromotropic acid in a concentrated sulfuric acid medium to form a yellow complex. The absorbance of this complex is measured at 410 nm and is proportional to the nitrate concentration. Interferences from oxidizing agents and nitrites can be eliminated by the addition of sodium sulfite and urea, respectively.

Experimental Steps:

-

Sample Preparation: A known volume of the aqueous sample containing nitrate is placed in a reaction vessel.

-

Interference Removal: A sulfite-urea reagent is added to the sample to eliminate potential interferences from nitrites and oxidizing agents.

-

Color Development: A solution of chromotropic acid in concentrated sulfuric acid is carefully added to the sample. The mixture is allowed to react to develop the yellow color.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at 410 nm against a reagent blank.

-

Quantification: The nitrate concentration is determined by comparing the absorbance to a calibration curve prepared with known nitrate standards.

Biological Activity and Relevance in Drug Development

While this compound is a well-characterized analytical reagent, there is a notable lack of extensive research into its specific biological activities and potential therapeutic applications. Literature searches do not reveal significant studies on its role as an enzyme inhibitor or its interaction with specific signaling pathways.

However, the naphthalene scaffold is a common motif in many biologically active compounds. For instance, various naphthalene derivatives have been investigated for their anti-inflammatory and antiviral properties. Naphthalene sulfonate polymers, which share structural similarities with chromotropic acid, have been shown to exhibit anti-HIV activity by blocking the binding of the viral envelope glycoprotein gp120 to the CD4 receptor.[5]

Given the interest in naphthalene-based structures in drug discovery, a compound like this compound could be a candidate for screening in various biological assays. For researchers in drug development, a hypothetical screening workflow for such a compound might involve assessing its impact on key signaling pathways implicated in disease.

Hypothetical Signaling Pathway for Screening Naphthalene-Based Compounds

The following diagram illustrates a representative inflammatory signaling pathway that could be used as a model for screening novel compounds, including naphthalene derivatives, for anti-inflammatory activity. It is important to note that this is a generalized pathway and there is currently no direct evidence in the literature to suggest that this compound specifically modulates this pathway.

Conclusion

This compound is a robust and reliable analytical reagent with well-defined applications and protocols. Its utility in the detection of formaldehyde and nitrate is undisputed in the scientific community. For professionals in drug development, while this specific compound lacks a significant body of research on its biological activities, its naphthalene core suggests that it and its derivatives could be of interest for future screening and development efforts. The experimental workflows and conceptual frameworks presented in this guide are intended to provide a solid foundation for both the established and potential future applications of this versatile compound.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Chromotropic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromotropic acid, known formally as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a vital organic compound with significant applications in analytical chemistry and as a key intermediate in the synthesis of various dyes. Its unique structure, featuring a dihydroxynaphthalene core disulfonated at specific positions, underpins its utility as a highly selective chromogenic reagent, most notably for the detection of formaldehyde. This technical guide provides a comprehensive overview of the chemical structure of chromotropic acid and a detailed exposition of its synthesis pathway. The synthesis is a multi-step process commencing with naphthalene and proceeding through critical intermediates, including H-acid (1-amino-8-naphthol-3,6-disulfonic acid). This document outlines the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes detailed visualizations of the synthesis pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Chromotropic acid is an aromatic organic compound with the chemical formula (HO)₂C₁₀H₄(SO₃H)₂.[1] Its IUPAC name is this compound.[2] The structure consists of a naphthalene bicyclic system substituted with two hydroxyl (-OH) groups at the 4 and 5 positions and two sulfonic acid (-SO₃H) groups at the 2 and 7 positions. The presence of both acidic sulfonic acid groups and phenolic hydroxyl groups makes it a water-soluble compound, often used as its disodium salt.[3]

The spatial arrangement of the hydroxyl and sulfonic acid groups is crucial for its reactivity, particularly its ability to form colored complexes with certain analytes.

| Property | Value |

| Chemical Formula | C₁₀H₈O₈S₂ |

| Molar Mass | 320.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 148-25-4 |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in water |

Synthesis of Chromotropic Acid

The industrial synthesis of chromotropic acid is a complex, multi-step process that typically begins with naphthalene. A common and historically significant route involves the synthesis of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) as a key intermediate, which is then converted to chromotropic acid.

Overall Synthesis Pathway

The logical flow for the synthesis of chromotropic acid from naphthalene can be visualized as follows:

Caption: Overall synthesis pathway of Chromotropic Acid from Naphthalene.

Experimental Protocols

The following sections detail the experimental procedures for each major step in the synthesis of chromotropic acid.

Step 1: Sulfonation of Naphthalene to Naphthalene-1,3,6-trisulfonic Acid

This initial step involves the reaction of naphthalene with oleum (fuming sulfuric acid) to introduce three sulfonic acid groups onto the naphthalene ring.

-

Experimental Protocol:

-

Charge a suitable reactor with concentrated sulfuric acid (98%).

-

Gradually add naphthalene to the sulfuric acid with constant agitation.

-

Heat the mixture to a temperature range of 120-130°C.

-

Slowly introduce oleum (20-25% SO₃) to the reaction mixture while maintaining the temperature.

-

After the addition of oleum, continue to heat the mixture at 150-160°C for several hours until the desired degree of trisulfonation is achieved.

-

Monitor the reaction progress by analyzing the solubility of the product in water.

-

| Parameter | Value |

| Starting Material | Naphthalene |

| Reagents | Concentrated Sulfuric Acid (98%), Oleum (20-25% SO₃) |

| Temperature | 120-160°C |

| Reaction Time | Several hours |

| Product | Naphthalene-1,3,6-trisulfonic Acid |

Step 2: Nitration of Naphthalene-1,3,6-trisulfonic Acid

The trisulfonated naphthalene is then nitrated to introduce a nitro group at the 8-position.

-

Experimental Protocol:

-

Cool the reaction mixture from the previous step containing Naphthalene-1,3,6-trisulfonic acid.

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid to the cooled solution, maintaining a low temperature (typically below 30°C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed for several hours with continued cooling and stirring.

-

The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

| Parameter | Value |

| Starting Material | Naphthalene-1,3,6-trisulfonic Acid |

| Reagents | Nitric Acid, Sulfuric Acid |

| Temperature | < 30°C |

| Product | 1-Nitronaphthalene-3,6,8-trisulfonic Acid |

Step 3: Reduction of 1-Nitronaphthalene-3,6,8-trisulfonic Acid to T-Acid

The nitro group is then reduced to an amino group to form 1-Naphthylamine-3,6,8-trisulfonic Acid, also known as T-Acid.

-

Experimental Protocol:

-

The reaction mixture containing 1-Nitronaphthalene-3,6,8-trisulfonic acid is diluted with water.

-

Iron powder is gradually added to the acidic solution with vigorous stirring. The reduction is an exothermic process, and the temperature should be controlled.

-

The reaction is typically carried out at a temperature of 80-100°C.

-

After the addition of iron is complete, the mixture is stirred for several more hours to ensure complete reduction.

-

The iron sludge is then removed by filtration.

-

| Parameter | Value |

| Starting Material | 1-Nitronaphthalene-3,6,8-trisulfonic Acid |

| Reagent | Iron powder |

| Temperature | 80-100°C |

| Product | 1-Naphthylamine-3,6,8-trisulfonic Acid (T-Acid) |

Step 4: Alkali Fusion of T-Acid to H-Acid

T-Acid is converted to H-acid through a high-temperature reaction with a strong base, which results in the substitution of the sulfonic acid group at the 8-position with a hydroxyl group.

-

Experimental Protocol:

-

The solution of T-Acid is concentrated and then mixed with a concentrated solution of sodium hydroxide or potassium hydroxide.

-

The mixture is heated in an autoclave under pressure.

-

The reaction is carried out at a high temperature, typically in the range of 180-200°C, for several hours.[4]

-

After the reaction is complete, the mixture is cooled, and the resulting H-acid is precipitated by acidification.

-

| Parameter | Value |

| Starting Material | 1-Naphthylamine-3,6,8-trisulfonic Acid (T-Acid) |

| Reagents | Sodium Hydroxide or Potassium Hydroxide |

| Temperature | 180-200°C |

| Pressure | High pressure (autoclave) |

| Product | 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid) |

| Yield | Can be up to 90% or higher[4] |

Step 5: Conversion of H-Acid to Chromotropic Acid

The final step involves the conversion of the amino group in H-acid to a hydroxyl group. This is typically achieved through a reaction that can be considered a variation of the Bucherer reaction in reverse, or through direct hydrolysis under specific conditions.[5]

-

Experimental Protocol:

-

H-acid is dissolved in an aqueous solution.

-

The solution is treated with sodium bisulfite and heated.

-

The reaction mixture is then made alkaline and heated, which facilitates the replacement of the amino group with a hydroxyl group.

-

Alternatively, direct acidic hydrolysis of 1,8-diamino-3,6-naphthalene disulfonic acid (an intermediate in some H-acid synthesis routes) can yield H-acid.[6] A further hydrolysis step under more stringent conditions can lead to the formation of chromotropic acid.

-

The reaction progress is monitored, and upon completion, the chromotropic acid is isolated by adjusting the pH to precipitate the product, which is then filtered and dried.

-

| Parameter | Value |

| Starting Material | 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid) |

| Reagents | Sodium Bisulfite, Sodium Hydroxide (for Bucherer-type reaction) or Acid (for hydrolysis) |

| Temperature | Elevated temperatures |

| Product | This compound (Chromotropic Acid) |

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of chromotropic acid.

Caption: Generalized workflow for the synthesis of Chromotropic Acid.

Conclusion

The synthesis of chromotropic acid is a well-established, albeit complex, industrial process that relies on a series of classical organic transformations. Understanding the intricacies of each step, from the initial sulfonation of naphthalene to the final conversion of H-acid, is crucial for optimizing yield and purity. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical compound. The provided visualizations of the synthesis pathway and workflow offer a clear and concise overview of the entire process, aiding in both conceptual understanding and practical implementation.

References

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. 4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid | C16H12N2O8S2 | CID 20173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103263892A - Preparation and application of chromotropic acid intercalated hydrotalcite composite material - Google Patents [patents.google.com]

- 4. CN107986997A - A kind of alkali fusion method being used in H acid production processes - Google Patents [patents.google.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectrophotometric Properties of 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as chromotropic acid, is a highly valuable organic compound in analytical chemistry. Its unique chemical structure allows it to form distinctly colored complexes with various analytes, making it a cornerstone reagent for spectrophotometric analysis. This technical guide provides a comprehensive overview of the spectrophotometric properties of chromotropic acid, with a focus on its application in the quantitative determination of formaldehyde and nitrate. Detailed experimental protocols and reaction mechanisms are presented to aid researchers in the practical application of these methods.

Spectrophotometric Properties

The utility of this compound in spectrophotometry stems from the significant and specific changes in its absorption spectrum upon reaction with target molecules. While the intrinsic spectrophotometric characteristics of chromotropic acid are important, its true analytical power is realized in the intense colors produced in these reactions.

UV-Vis Absorption Data

The following tables summarize the key absorption characteristics of chromotropic acid and its reaction products with formaldehyde and nitrate.

| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Solvent/Reaction Conditions |

| Chromotropic Acid (Reagent Blank) | ~360 nm and ~480 nm[1] | Not specified | Concentrated Sulfuric Acid[1] |

| Chromotropic Acid | 350 nm | Not specified | Strong acid medium |

| Product with Formaldehyde | 571 - 580 nm[2][3] | 1.6577 x 10⁴ | Concentrated Sulfuric Acid[2][3] |

| Product with Nitrate | 410 - 412 nm | 2.34 x 10³ | Concentrated Sulfuric Acid |

Fluorescence Properties

Information regarding the intrinsic fluorescence of this compound is limited in readily available literature. Qualitative reports indicate that its fluorescence is pH-dependent, appearing colorless below pH 3.5 and exhibiting a blue fluorescence above pH 4.5. However, specific quantitative data on fluorescence excitation and emission wavelengths, as well as the fluorescence quantum yield, are not well-documented.

Key Applications and Experimental Protocols

The most prominent applications of chromotropic acid in spectrophotometry are the determination of formaldehyde and nitrate. The detailed experimental protocols for these methods are outlined below.

Determination of Formaldehyde

The reaction between formaldehyde and chromotropic acid in the presence of concentrated sulfuric acid produces a characteristic purple-colored complex, which is the basis for a highly sensitive and specific quantitative analysis.[3]

Experimental Protocol:

-

Reagent Preparation:

-

Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of this compound sodium salt in 100 mL of distilled water. This solution should be freshly prepared.

-

Concentrated Sulfuric Acid (98%)

-

-

Sample Preparation:

-

Aqueous samples can often be used directly. For samples with significant interferences, a distillation step may be necessary.

-

-

Procedure:

-

Pipette 2 mL of the sample solution into a test tube.

-

Carefully add 5 mL of concentrated sulfuric acid and mix thoroughly by swirling. The solution will become hot.

-

Add 0.2 mL of the 0.5% chromotropic acid solution and mix again.

-

Heat the mixture in a water bath at 60°C for 15 minutes or allow it to stand at room temperature for 45-60 minutes for color development.

-

Cool the solution to room temperature.

-

Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank prepared in the same manner using distilled water instead of the sample.[3]

-

-

Calibration:

-

Prepare a series of standard formaldehyde solutions of known concentrations.

-

Treat each standard solution according to the procedure above to generate a calibration curve of absorbance versus formaldehyde concentration.

-

Reaction Mechanism:

The reaction proceeds in a strongly acidic medium where two molecules of chromotropic acid condense with one molecule of formaldehyde to form a dibenzoxanthylium dye.

Determination of Nitrate

Chromotropic acid can also be used for the direct spectrophotometric determination of nitrate ions. In a strong sulfuric acid medium, nitrate reacts with chromotropic acid to form a yellow-colored product.[4]

Experimental Protocol:

-

Reagent Preparation:

-

Chromotropic Acid Reagent: Dissolve 0.1 g of purified this compound in 100 mL of concentrated sulfuric acid. This solution should be stored in a brown bottle and is stable for about two weeks.

-

Sulfite-Urea Solution: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite in 1 L of distilled water.

-

Antimony Reagent: Dissolve 500 mg of antimony metal powder in 80 mL of concentrated sulfuric acid by heating. Cool and carefully add to 20 mL of ice water.

-

-

Sample Preparation:

-

If the sample contains suspended matter, it should be filtered.

-

-

Procedure:

-

Pipette 2.5 mL of the sample, 2.5 mL of distilled water (for a blank), and a series of nitrate standards into separate 50 mL beakers.

-

Add 1 drop of sulfite-urea solution to each beaker and swirl.

-

Place the beakers in a cold water bath and add 2 mL of the antimony reagent, swirling each beaker during the addition.

-

After about 4 minutes in the bath, add 1 mL of the chromotropic acid reagent to each beaker and swirl.

-

Allow the solutions to stand at room temperature for 45 minutes for color development.

-

Measure the absorbance at 410 nm against the reagent blank.

-

Reaction Mechanism:

In the presence of concentrated sulfuric acid, nitrate is converted to the nitronium ion (NO₂⁺), which is a powerful electrophile. The nitronium ion then attacks the electron-rich aromatic ring of chromotropic acid.

Experimental Workflow for Spectrophotometric Analysis

The general workflow for using chromotropic acid in spectrophotometric analysis is summarized in the following diagram.

Conclusion

This compound is a versatile and robust reagent for the spectrophotometric determination of key analytes, particularly formaldehyde and nitrate. Its reliability, high sensitivity, and the specificity of its color-forming reactions have solidified its place in analytical laboratories. This guide provides the essential spectrophotometric data, detailed experimental protocols, and a clear visualization of the underlying reaction mechanisms to support researchers, scientists, and drug development professionals in leveraging the full potential of this important analytical tool. While its absorptiometric properties are well-characterized for these applications, further research into its intrinsic fluorescence properties could unveil new analytical possibilities.

References

The Chromotropic Acid Reagent: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and analytical applications of the chromotropic acid reagent. From its origins in the burgeoning field of coal tar dye chemistry to its establishment as a crucial tool for the detection of formaldehyde, this document provides a comprehensive overview for scientific professionals. Detailed experimental protocols, quantitative performance data, and visual representations of its chemical mechanism and analytical workflow are presented to facilitate its effective use in a laboratory setting.

Discovery and Historical Development

The story of chromotropic acid is intrinsically linked to the rise of the synthetic dye industry in the 19th century. Its synthesis emerged from the intensive investigation of naphthalene, a primary constituent of coal tar, which became a foundational raw material for a new era of chemical manufacturing.[1]

Early Synthesis and Industrial Context: Chromotropic acid, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, was first synthesized during the expansion of aromatic sulfonic acid chemistry.[1] This field grew in prominence with the development of coal tar dyes, a transformative innovation kicked off by William Henry Perkin's discovery of mauveine in 1856. While the exact individual credited with the first synthesis of chromotropic acid is not clearly documented in readily available sources, its preparation was a logical progression in the manipulation of naphthalene derivatives. An early notable method for its preparation is documented in a 1904 patent granted to BASF, which describes its synthesis from 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid. The industrial preparation typically involves the sulfonation of naphthalene at elevated temperatures to produce disulfonic acid intermediates, which are then further modified through controlled hydrolysis to yield chromotropic acid.[1]

A New Role in Analytical Chemistry: For several decades, chromotropic acid was primarily utilized as an intermediate in the production of azo dyes.[2] Its transition from a dye precursor to a celebrated analytical reagent is marked by the seminal work of Eegriwe in 1937.[3] Eegriwe first described the use of chromotropic acid as a specific reagent for the detection of formaldehyde, a discovery that would become its most significant and enduring application.[3] This new use capitalized on the compound's ability to undergo a highly specific color-change reaction in the presence of formaldehyde, forming a distinct purple-colored product.[2]

Standardization and Modern Applications: The specificity and reliability of the chromotropic acid method for formaldehyde detection led to its adoption in various standardized analytical protocols. Notably, it forms the basis of the U.S. National Institute for Occupational Safety and Health (NIOSH) Method 3500 for the determination of formaldehyde in air samples.[4] Beyond its primary use for formaldehyde, the reagent has also been adapted for the spectrophotometric determination of other analytes, including nitrate anions, as developed by West and Lyles in 1960, and certain herbicides.[4]

The Chemistry of Formaldehyde Detection

The reaction between chromotropic acid and formaldehyde in a strongly acidic medium, typically concentrated sulfuric acid, results in the formation of a purple-colored chromogen. For a long time, the exact structure of this product was a subject of speculation, with a para,para-quinoidal adduct often being proposed.[3] However, more recent spectroscopic studies, including 1H and 13C NMR, have provided strong evidence that the colored product is a monocationic dibenzoxanthylium structure.[3] The reaction is highly specific to formaldehyde; other organic compounds such as different aldehydes, ketones, and carboxylic acids do not produce the characteristic purple color.[4]

The reaction mechanism is understood to be a condensation of formaldehyde with the aromatic system of the chromotropic acid, leading to the formation of the stable dibenzoxanthylium cation.[3]

Quantitative Data Summary

The chromotropic acid method for formaldehyde detection is highly sensitive and provides reliable quantitative results. The performance characteristics have been documented in numerous studies and standardized methods. The following table summarizes key quantitative data associated with this analytical method.

| Parameter | Value | Notes and References |

| Wavelength of Max. Absorbance (λmax) | 574 - 580 nm | The purple product exhibits a distinct peak in this range.[4][5] |

| Linearity Range | 0.03 - 7.00 mg/L | The calibration curve is linear within this concentration range.[5] |

| Detection Limit | 0.005 mg/L | Achieved with optimization using response surface methodology.[5] |

| 0.09 mg/L | Method validation for spectrophotometric procedure in alcoholic beverages.[6] | |

| ~2 ppb (in air) | For in-situ atmospheric measurements with a colorimetric sensor.[7] | |

| NIOSH 3500 Working Range | 0.02 - 4 ppm (0.025 - 4.6 mg/m³) | For an 80-L air sample.[8] |

| Precision (Coefficient of Variation) | 0.03 - 0.24 (Overall pooled: 0.09) | Field precision study of NIOSH Method 3500.[9] |

| Potential Interferences | Oxidizable organic materials | May cause positive interference.[4] |

| Phenol | A phenol to formaldehyde ratio as low as 0.3 produces a -15% bias.[4] | |

| Ethanol, higher M.W. alcohols, olefins, aromatic hydrocarbons, cyclohexanone | Produce small negative interferences.[4] |

Experimental Protocols

The following is a detailed experimental protocol for the determination of formaldehyde in air, adapted from the NIOSH Method 3500.

Reagents and Equipment

-

Chromotropic Acid Reagent (1%): Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalene disulfonic acid disodium salt in 10 mL of distilled water. Filter and store in a brown bottle. Prepare fresh weekly.[4]

-

Sulfuric Acid (96%): Concentrated H₂SO₄.

-

Sodium Bisulfite Solution (1%): Dissolve 1 g of NaHSO₃ in 100 mL of distilled water. Prepare fresh weekly.[4]

-

Formaldehyde Stock Solution (1 mg/mL): Prepare by diluting 37% formalin solution. Standardize via titration.

-

Calibration Standards: Prepare by diluting the stock solution in 1% sodium bisulfite to achieve concentrations in the desired working range.

-

Equipment:

-

Spectrophotometer (capable of measuring absorbance at 580 nm)

-

Glass-stoppered flasks (25 mL)

-

Pipettes

-

Water bath (95°C)

-

Air sampling impingers

-

Sample Collection (Air Samples)

-

Assemble a sampling train consisting of two impingers in series, each containing 20 mL of 1% sodium bisulfite solution.

-

Draw air through the sampling train at a calibrated flow rate of 0.2 to 1 L/min.

-

Collect a total sample volume of 1 to 100 L.

-

After sampling, transfer the contents of each impinger to separate, labeled polyethylene bottles for transport to the laboratory.

Analytical Procedure

-

Transfer the solution from each impinger to a 25-mL graduated cylinder and record the volume.

-

Pipette a 4-mL aliquot of each sample solution into a 25-mL glass-stoppered flask.

-

Add 0.1 mL of the 1% chromotropic acid reagent to the flask and mix.[4]

-

Carefully and slowly add 6 mL of concentrated (96%) sulfuric acid to the flask. Gently swirl to mix. Caution: This step is highly exothermic.

-

Heat the flask in a water bath at 95°C for 15 minutes.[4]

-

Remove the flask and allow it to cool to room temperature for 2-3 hours.

-

Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank as the reference.

-

Prepare and analyze a set of calibration standards alongside the samples using the same procedure.

Calculation

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of formaldehyde in the sample aliquots from the calibration curve.

-

Calculate the total mass of formaldehyde in each impinger solution, accounting for the total volume of the collection solution.

-

Calculate the concentration of formaldehyde in the air sample (in mg/m³ or ppm) using the total mass of formaldehyde collected and the total volume of air sampled.

References

- 1. Detection of formaldehyde in textiles by chromotropic acid method - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 3. researchgate.net [researchgate.net]

- 4. cdc.gov [cdc.gov]

- 5. analchemres.org [analchemres.org]

- 6. Formaldehyde in alcoholic beverages: large chemical survey using purpald screening followed by chromotropic Acid spectrophotometry with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Method [keikaventures.com]

- 9. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromotropic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for chromotropic acid and its common salt forms. The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, ensuring safe and compliant use of this chemical.

Chemical Identification and Properties

Chromotropic acid, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a white crystalline substance.[1] It is soluble in water.[1] It is widely used as a reagent in analytical chemistry, notably for the detection of formaldehyde.[2] The properties of chromotropic acid and its disodium salt are summarized below.

Table 1: Physical and Chemical Properties of Chromotropic Acid and its Disodium Salt

| Property | Chromotropic Acid | Chromotropic Acid Disodium Salt Dihydrate |

| Chemical Formula | C₁₀H₈O₈S₂[2] | C₁₀H₆Na₂O₈S₂ · 2H₂O[3] |

| Molar Mass | 320.29 g/mol [2][4] | ~400.29 g/mol [5] |

| Appearance | White crystalline material[1] | Off-white to buff powder[6] |

| Solubility | Soluble in water[1] | Soluble in water[6] |

| pKa | 5.36, 15.6[2] | Not available |

| CAS Number | 148-25-4[2] | 5808-22-0[3] |

Hazard Identification and GHS Classification

There is some variability in the GHS classification of chromotropic acid and its salts across different suppliers. However, a significant number of notifications to the European Chemicals Agency (ECHA) classify the substance as an irritant.[4] Therefore, it is prudent to handle it as a hazardous substance.

Table 2: GHS Hazard Classification for Chromotropic Acid

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation[3][4] |

Toxicological Data

Specific LD50 and LC50 values for chromotropic acid are not widely available in the provided search results. The available data suggests that the acute toxicity is low and does not meet the criteria for classification.

Table 3: Acute Toxicity Estimates (ATE)

| Exposure Route | ATE Value | Classification |

| Oral | > 2000 mg/kg[7] | Not classified |

| Dermal | > 2000 mg/kg[7] | Not classified |

| Inhalation (mist) | > 5 mg/l[7] | Not classified |

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for the safe handling of chromotropic acid in a laboratory setting, synthesized from safety data sheets.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[6][7]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[6]

4.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling and before breaks.[7]

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6][7]

4.5. Spill and Disposal Procedures

-

Spill:

-

For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[7]

-

For solutions, absorb with an inert material and place in a chemical waste container.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[7]

First Aid Measures

Table 4: First Aid Procedures for Chromotropic Acid Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7] |

Hazard Control Workflow

The following diagram illustrates the logical workflow for identifying and controlling the hazards associated with chromotropic acid.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 3. lobachemie.com [lobachemie.com]

- 4. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Nitrate Detection Using Chromotropic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromotropic acid method for the quantitative determination of nitrate. The principle of this well-established colorimetric method lies in the reaction of nitrate ions with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) in a strong sulfuric acid medium. This reaction yields a yellow-colored product, the absorbance of which is directly proportional to the nitrate concentration and is typically measured spectrophotometrically.

Core Principle of Detection

The fundamental reaction involves the nitration of chromotropic acid by nitric acid, which is formed from nitrate ions in the presence of concentrated sulfuric acid. The reaction stoichiometry involves two moles of nitrate reacting with one mole of chromotropic acid to form the yellow product.[1] The resulting colored complex exhibits a maximum absorbance in the visible region of the electromagnetic spectrum, generally between 410 nm and 430 nm.[1][2][3]

The intensity of the yellow color is a direct function of the nitrate concentration in the sample, allowing for quantitative analysis using spectrophotometry. This method is valued for its simplicity and cost-effectiveness in various applications, including the analysis of water and air samples.[4]

Chemical Reaction Pathway

The reaction mechanism for the detection of nitrate using chromotropic acid in a concentrated sulfuric acid medium is initiated by the conversion of nitrate ions to nitric acid. The nitric acid then acts as a nitrating agent, reacting with the chromotropic acid molecule.

Quantitative Data Summary

The chromotropic acid method has been validated across various studies, with key quantitative parameters summarized below for easy comparison.

| Parameter | Reported Value(s) | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 410 nm, 412 nm, 416 nm, 430 nm | [1][2][3][5][6] |

| Linearity Range | 0.10 – 5.0 mgN L⁻¹, 0.62 – 9.25 mg∙L⁻¹, 0.9–80 mg L⁻¹ | [3][5] |

| Limit of Detection (LOD) | 0.045 mgN/L, 0.05 mgN L⁻¹, 0.351 ppm, 0.73 µg L⁻¹ | [3][5] |

| Molar Absorptivity | 2.34∙10³ L∙mol⁻¹∙cm⁻¹ | [5] |

| Reaction Stoichiometry (Nitrate:Chromotropic Acid) | 2:1 | [1] |

| Color Stability | At least 48 hours, Stable for 2 hours | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols derived from cited literature.

General Protocol for Water Samples

This protocol is a generalized procedure for the determination of nitrate in aqueous solutions.

Reagents:

-

Standard Nitrate Solution: Dissolve a known quantity of sodium nitrate (NaNO₃) or potassium nitrate (KNO₃) in deionized water to prepare a stock solution. Working standards are prepared by diluting the stock solution.[4]

-

Chromotropic Acid Reagent: Dissolve 100 mg of purified chromotropic acid in 100 mL of concentrated sulfuric acid. This solution should be stored in a brown bottle and prepared fresh every two weeks. A colorless reagent indicates the absence of nitrate contamination.[2]

-

Concentrated Sulfuric Acid (H₂SO₄): Nitrate-free.[2]

-

Sulfite-Urea Reagent (for interference removal): Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite in 1000 mL of distilled water.[2]

-

Antimony Reagent (for chloride interference removal): Dissolve 500 mg of antimony metal by heating it in 100 mL of concentrated sulfuric acid.[2]

Procedure:

-

Pipette 2.0 mL of the standard/sample and a water blank into separate, dry 10 mL volumetric flasks.

-

Add one drop of the sulfite-urea reagent to each flask.

-

Place the flasks in a cold water bath (10-20°C).

-

Add 2.0 mL of the antimony reagent to each flask and swirl.

-

After approximately 4 minutes in the bath, add 4.0 mL of the chromotropic acid reagent and allow it to stand in the cooling bath for 3 minutes.[2]

-

Add concentrated sulfuric acid to bring the volume to near 10 mL. Stopper the flasks and mix by inverting four times.

-

Let the flasks stand for 45 minutes at room temperature.

-

Adjust the final volume to 10 mL with concentrated sulfuric acid and mix gently to avoid gas bubbles.

-

Measure the absorbance at 410 nm between 15 minutes and 24 hours after the final volume adjustment, using the nitrate-free water blank as the reference.[2]

Experimental Workflow

The logical flow of a typical experiment for nitrate determination using the chromotropic acid method is illustrated below.

Management of Interferences

The accuracy of the chromotropic acid method can be affected by the presence of certain ions and oxidizing agents in the sample.

-

Residual Chlorine and Oxidants: These can produce a yellow color with chromotropic acid, leading to erroneously high results. The addition of a sulfite reagent (e.g., sodium sulfite in the sulfite-urea reagent) effectively removes this interference.[2][4]

-

Nitrite: Nitrite ions can also react with chromotropic acid. Urea is added to eliminate nitrite interference by converting it to nitrogen gas.[2][4]

-

Chloride: High concentrations of chloride ions can interfere with the reaction. This interference can be masked by the addition of antimony(III).[4]

-

Iron(III): This ion can also present an interference.[4]

By incorporating specific reagents into the protocol, the selectivity of the chromotropic acid method for nitrate can be significantly improved.

Conclusion

The chromotropic acid method remains a valuable tool for the determination of nitrate in various matrices. Its simplicity, sensitivity, and the ability to mitigate common interferences make it a practical choice for routine analysis. For optimal results, careful adherence to experimental protocols, including reagent preparation and the management of reaction conditions, is paramount. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and professionals to effectively implement this analytical technique.

References

- 1. cdn.hach.com [cdn.hach.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Integrated flow analysis platform for the direct detection of nitrate in water using a simplified chromotropic acid method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 5. researchgate.net [researchgate.net]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

An In-depth Technical Guide to the Qualitative and Quantitative Determination of Formaldehyde using 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the well-established chromotropic acid method for the detection and quantification of formaldehyde. This colorimetric test is noted for its specificity and sensitivity, making it a valuable tool in various scientific and industrial settings, including quality control in drug manufacturing, monitoring of environmental samples, and analysis of residual formaldehyde in consumer products.

Principle of the Chromotropic Acid Test

The chromotropic acid test is a specific and sensitive method for the determination of formaldehyde.[1] In the presence of concentrated sulfuric acid, formaldehyde reacts with two equivalents of 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) to form a characteristic purple-colored monocationic dibenzoxanthylium chromogen.[2][3] The intensity of the color produced is directly proportional to the concentration of formaldehyde in the sample, which can be measured spectrophotometrically. The maximum absorbance of the resulting solution is typically observed between 574 nm and 580 nm.[2][4][5] This reaction is highly specific to formaldehyde; other organic compounds such as different aldehydes, ketones, and carboxylic acids do not produce the same colored product.[1]

The reaction requires a strongly acidic environment and heat to proceed optimally. The heat from the dilution of concentrated sulfuric acid is sometimes sufficient, though heating in a water bath is a common procedural step to ensure the reaction goes to completion.[6][7][8]

Quantitative Data Summary

The chromotropic acid method can be adapted for both qualitative and quantitative analysis of formaldehyde. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value(s) | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | 574 nm, 575 nm, 580 nm | [4][5][8],[2] |

| Detection Limit | 1 ppm, 0.005 mg/L, 0.033 µg/mL, 0.09 mg/L | [6],[5],[8] |

| Linear Range for Quantification | 0.03 - 7.00 mg/L | [5] |

| Repeatability (r) | 0.2 - 1.0 mg formaldehyde per kilogram in water; 0.7 - 1.9 mg formaldehyde per kilogram in 3% w/v aqueous acetic acid; 0.6 - 2.6 mg formaldehyde per kilogram in 15% v/v aqueous ethanol; 0.4 - 4.2 mg formaldehyde per kilogram in olive oil | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the qualitative and quantitative determination of formaldehyde using chromotropic acid.

Reagent Preparation

-

Chromotropic Acid Reagent:

-

Option 1 (Aqueous): Dissolve 0.25 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt dihydrate in 25 mL of formaldehyde-free distilled water. This solution should be prepared fresh daily.[2]

-

Option 2 (in Sulfuric Acid): Prepare a 1% (w/v) solution of chromotropic acid in concentrated (96-98%) sulfuric acid. This solution should be stored below 4°C and used within two days.[7]

-

Option 3 (Saturated): Prepare a saturated solution of 1,8-dihydroxynaphthalene-3,6-disulphonic acid in approximately 72% sulfuric acid. To prepare 72% sulfuric acid, pour 150 mL of concentrated H₂SO₄ into 100 mL of water and cool.[6]

-

-

Sulfuric Acid: Concentrated, reagent-grade sulfuric acid (96-98%) is required.

-

Standard Formaldehyde Solution (for quantitative analysis):

-

Stock Solution: A stock solution of 1000 mg/L can be prepared by diluting 2.50 mL of a commercial 37% formaldehyde solution to 1000 mL with deionized water.[9] The exact concentration of this stock solution should be determined by a primary standardization method, such as iodometric titration.[5]

-

Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

-

Sample Preparation

-

Aqueous Samples: Liquid samples can often be used directly.[4]

-

Solid or Semi-Solid Samples:

-

Macerate 100 g of the sample with 100 mL of distilled water.

-

Transfer the mixture to an 800 mL Kjeldahl flask.

-

Acidify the sample with phosphoric acid (H₃PO₄) and add a 1 mL excess.

-

Connect the flask to a distillation apparatus.

-

Slowly distill approximately 50 mL of the sample. The distillate will be used for the analysis.[6]

-

Analytical Procedure

-

Pipette a known volume (e.g., 1-2 mL) of the sample, standard, or blank (deionized water) into a clean, dry test tube.[2][6]

-

Add 1.0 mL of the chromotropic acid solution to each test tube and mix well.[2]

-

Carefully and slowly add 5-8 mL of concentrated sulfuric acid to each test tube with continuous mixing. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (goggles, gloves, lab coat).

-

Allow the solutions to cool to room temperature.[2]

-

For complete color development, place the test tubes in a boiling water bath for 15-30 minutes.[6][8]

-

Cool the solutions to room temperature.

-

Qualitative Analysis: Observe the color of the solution. The presence of formaldehyde is indicated by the formation of a light to deep purple color.[6] The depth of the color provides a rough indication of the formaldehyde concentration.

-

Quantitative Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax (typically 574-580 nm) using a spectrophotometer. Use a reagent blank to zero the instrument. Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of formaldehyde in the sample by interpolating its absorbance on the calibration curve.[2][4]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction between formaldehyde and two molecules of chromotropic acid in a strong acid medium to form the purple dibenzoxanthylium chromophore.

Caption: Reaction of formaldehyde with chromotropic acid.

Experimental Workflow

This diagram outlines the general workflow for the chromotropic acid test for formaldehyde.

Caption: General workflow for the chromotropic acid test.

Potential Interferences

While the chromotropic acid method is highly specific for formaldehyde, certain substances may interfere with the analysis. These include:

-

Phenols: Can cause a yellow discoloration.[2]

-

Other Aldehydes: High concentrations of other aldehydes may cause interference.[10]

-

Ethanol and Xylene: Vapors of these solvents have been found to interfere, though this can be mitigated using a pre-trap.[11]

It is crucial to run appropriate blanks and, if necessary, to perform sample cleanup or separation steps to minimize the impact of potential interferences.

References

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. nvwa.nl [nvwa.nl]

- 5. analchemres.org [analchemres.org]

- 6. repository.seafdec.org [repository.seafdec.org]

- 7. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as chromotropic acid, is a versatile organic compound with significant applications in analytical chemistry and as a precursor in the synthesis of various dyes and therapeutic agents. Its unique structure, featuring a naphthalene core functionalized with hydroxyl and sulfonic acid groups, allows for the formation of colored complexes with various analytes and serves as a scaffold for the development of novel chemical entities. This technical guide provides an in-depth overview of the synthesis of chromotropic acid and its derivatives, with a focus on experimental protocols, quantitative data, and logical workflows.

Synthesis of this compound (Chromotropic Acid)

The primary industrial synthesis of chromotropic acid involves a multi-step process starting from naphthalene. The key transformations are the sulfonation of the naphthalene ring followed by a hydroxylation step. While detailed, contemporary academic publications on the precise, step-by-step synthesis are scarce, the general pathway is well-established in the chemical literature. The process typically involves the sulfonation of naphthalene with oleum (fuming sulfuric acid) to yield naphthalene-2,7-disulfonic acid, which is then subjected to alkaline fusion to introduce the hydroxyl groups at the 4 and 5 positions.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main stages:

-

Disulfonation of Naphthalene: Naphthalene is treated with an excess of concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions, such as temperature and reaction time, are critical to favor the formation of the desired 2,7-disubstituted isomer over other isomers.

-

Hydroxylation of Naphthalene-2,7-disulfonic Acid: The resulting naphthalene-2,7-disulfonic acid is then subjected to caustic fusion, typically with sodium hydroxide, at high temperatures. This step replaces two hydrogen atoms on the naphthalene ring with hydroxyl groups to yield this compound.

Caption: General synthesis pathway for this compound.

Synthesis of Chromotropic Acid Derivatives: Azo Dyes

A significant application of chromotropic acid is in the synthesis of azo dyes. These derivatives are formed through an azo coupling reaction, where a diazonium salt reacts with the electron-rich naphthalene ring of chromotropic acid. The resulting azo compounds are often intensely colored and have found use as dyes, analytical reagents, and potential therapeutic agents.

General Synthesis Pathway for Azo Derivatives

The synthesis of azo derivatives of chromotropic acid follows a two-step process:

-

Diazotization of a Primary Aromatic Amine: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then added to a solution of chromotropic acid under controlled pH conditions. The electrophilic diazonium ion attacks the electron-rich chromotropic acid, typically at the position ortho to one of the hydroxyl groups, to form the azo linkage (-N=N-).

Caption: General synthesis pathway for azo derivatives of chromotropic acid.

Experimental Protocols

Synthesis of a Chromotropic Acid Azo Derivative from Sulfadimidine

This protocol describes the synthesis of a mono-azo dye derived from the coupling of diazotized sulfadimidine with chromotropic acid.[1]

Materials:

-

Sulfadimidine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound disodium salt (Chromotropic acid disodium salt)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

-

Diazotization of Sulfadimidine:

-

Dissolve a specific molar amount of sulfadimidine in a mixture of concentrated HCl and distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a freshly prepared, pre-cooled aqueous solution of sodium nitrite (equimolar to the sulfadimidine) dropwise to the sulfadimidine solution. Maintain the temperature between 0-5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of chromotropic acid disodium salt in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold chromotropic acid solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for a period of time to allow the coupling reaction to go to completion. The formation of a colored precipitate indicates the formation of the azo dye.

-

-

Isolation and Purification:

-

Collect the precipitated azo dye by filtration.

-

Wash the product with cold distilled water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

-

Characterization of the Azo Dye Derivative

The synthesized azo dye should be characterized to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present, such as O-H stretching for the hydroxyl groups, N=N stretching for the azo group, and S=O stretching for the sulfonic acid groups.

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum will provide information about the arrangement of protons on the aromatic rings. The disappearance of the primary aromatic amine signal from the starting material is a strong indicator of a successful coupling reaction.[1]

-

Elemental Analysis: Elemental analysis can be used to determine the empirical formula of the synthesized compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and characterization of chromotropic acid azo dye derivatives.

| Parameter | Value/Range | Reference |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | [2] |

| Azo Coupling Temperature | 0-5 °C | [2] |

| Spectroscopic Data | ||

| ¹H-NMR (Aromatic Protons) | 6.7 - 8.0 ppm | [1] |

| ¹H-NMR (Sulfonic Acid Protons) | ~3.8 ppm (broad signal) | [1] |

| Complex Formation (with Thorium) | ||

| Molar Absorptivity (ε) of Dye I-Th(IV) complex | 1.34 × 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Stoichiometry (Dye I : Th(IV)) | 2:1 | [1] |

Applications in Signaling Pathway Research

While chromotropic acid and its simple derivatives are not typically direct modulators of intracellular signaling pathways, their utility in analytical chemistry allows for the detection and quantification of molecules that are relevant to biological signaling.

-

Formaldehyde Detection: Chromotropic acid is a well-known reagent for the sensitive and specific detection of formaldehyde.[3] Formaldehyde is a ubiquitous environmental pollutant and has been implicated in various cellular processes and pathologies.

-

Nitrate and Nitrite Determination: Chromotropic acid can also be used for the spectrophotometric determination of nitrate and nitrite ions. These ions are precursors to nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.

The synthesis of more complex chromotropic acid derivatives, particularly those incorporating heterocyclic scaffolds, has been explored for the development of compounds with potential pharmacological activities, including anticancer properties.[2][4] The mechanism of action of such compounds may involve interference with specific signaling pathways in cancer cells.

Caption: Workflow illustrating the application of chromotropic acid in analytical detection and as a scaffold for drug discovery.

Conclusion

This compound is a valuable platform molecule. The synthesis of its derivatives, particularly through azo coupling, provides a rich field for the development of new dyes, analytical reagents, and potential therapeutic agents. The experimental protocols and data presented in this guide offer a foundation for researchers to explore the synthesis and applications of this important class of compounds. Further research into the biological activities of novel chromotropic acid derivatives may reveal new opportunities for therapeutic intervention in various disease-related signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Determination of Formaldehyde in Air Samples by the Chromotropic Acid Method

These application notes provide a detailed protocol for the quantitative determination of formaldehyde in air samples using the chromotropic acid method, based on the NIOSH 3500 method. This spectrophotometric method is highly sensitive and suitable for area samples.

Principle of the Method

The chromotropic acid method relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid.[1] This reaction produces a purple-colored monocationic dibenzoxanthylium chromogen.[2][3] The intensity of the color, which is measured by a spectrophotometer at a wavelength of 580 nm, is directly proportional to the concentration of formaldehyde in the sample.[2] Air samples are collected by drawing air through impingers containing a 1% sodium bisulfite solution, which traps the formaldehyde.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chromotropic acid method for formaldehyde analysis.

| Parameter | Value | Reference |

| Reagents | ||

| Chromotropic Acid Solution | 1% (w/v) in distilled water | [5] |

| Sulfuric Acid | 96% concentrated | [5] |

| Absorbing Solution | 1% Sodium Bisulfite (NaHSO₃) in distilled water | [5] |

| Formaldehyde Stock Solution | ~1 mg/mL | [5] |

| Sample Collection | ||

| Sampler | Two impingers in series, each with 20 mL of 1% sodium bisulfite | [1] |

| Flow Rate | 0.2 to 1.0 L/min | [1] |

| Sample Volume | 1 to 100 L | [4] |

| Colorimetric Reaction | ||

| Sample Aliquot Volume | 4 mL | [6] |

| 1% Chromotropic Acid Volume | 0.1 mL | [6] |

| Concentrated Sulfuric Acid Volume | 6 mL | [6] |

| Reaction Temperature | 95 °C | [2] |

| Reaction Time | 15 minutes | [2] |

| Spectrophotometric Analysis | ||

| Wavelength (λmax) | 580 nm | [2] |

| Calibration Range | 2 to 40 µg per sample | [1] |

| Estimated Limit of Detection (LOD) | 0.5 µg per sample | [4] |

Chemical Reaction Pathway

The reaction between formaldehyde and chromotropic acid in a strong acidic medium proceeds through the formation of a dibenzoxanthylium cation, which is responsible for the characteristic purple color.[3]

Experimental Workflow

The overall experimental procedure involves air sampling, sample preparation, color development, and spectrophotometric analysis.

Detailed Experimental Protocols

Reagents and Equipment

-

Reagents:

-

Chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt), 1% (w/v) solution in distilled water. Prepare fresh weekly and store in a brown bottle.[5]

-

Sulfuric acid (H₂SO₄), concentrated (96%).[5]

-

Sodium bisulfite (NaHSO₃), 1% (w/v) solution in distilled water. Prepare fresh weekly.[5]

-

Formaldehyde stock solution (approximately 1 mg/mL). Standardize using the sodium sulfite method.[5]

-

Distilled, deionized water.

-

-

Equipment:

-

Spectrophotometer capable of measuring absorbance at 580 nm.

-

Glass impingers (midget).

-

Personal sampling pump.

-

Glass-stoppered flasks (25 mL).

-

Pipettes and volumetric flasks.

-

Heating block or water bath capable of maintaining 95 °C.

-

Cuvettes (1-cm path length).

-

Air Sampling Procedure

-

Assemble a sampling train consisting of two midget impingers in series, each containing 20 mL of 1% sodium bisulfite solution.[4]

-

Connect the outlet of the second impinger to a calibrated personal sampling pump.

-

Draw air through the sampling train at a flow rate between 0.2 and 1.0 L/min.[1]

-

Sample for a sufficient time to collect between 1 and 100 liters of air.

-

After sampling, transfer the contents of the impingers to clean, low-density polyethylene bottles for shipment to the laboratory.[1]

Sample Analysis

-

Transfer a 4-mL aliquot of the collected sample solution into a 25-mL glass-stoppered flask.[6]

-

Add 0.1 mL of 1% chromotropic acid solution to the flask and mix.[6]

-

Carefully and slowly add 6 mL of concentrated sulfuric acid to the flask. Caution: This reaction is highly exothermic. Gently swirl to mix.[2]

-

Heat the solution at 95 °C for 15 minutes.[2]

-

Allow the solution to cool to room temperature for at least 2 hours.[2]

-

Set the spectrophotometer to a wavelength of 580 nm and zero the instrument with a reagent blank.

-

Transfer the cooled solution to a 1-cm cuvette and measure the absorbance.

Preparation of Calibration Standards

-

Prepare a calibration stock solution by diluting the standardized formaldehyde stock solution with 1% sodium bisulfite solution.[6]

-

Prepare a series of at least six working standards by pipetting known volumes of the calibration stock solution into 25-mL glass-stoppered flasks.[6]

-

Add 1% sodium bisulfite solution to each working standard to bring the total volume to 4 mL. Also prepare a reagent blank containing only 4 mL of 1% sodium bisulfite solution.[6]

-

Develop the color and measure the absorbance of the standards and the blank as described in the "Sample Analysis" section (steps 2-7).

-

Construct a calibration curve by plotting the absorbance of the standards against the mass (in µg) of formaldehyde in each standard.

Calculation of Results

The concentration of formaldehyde in the air sample is calculated using the following formula:

C (mg/m³) = (A_sample - A_blank) / (Slope × V_air)

Where:

-

C = Concentration of formaldehyde in mg/m³

-

A_sample = Absorbance of the sample

-

A_blank = Absorbance of the reagent blank

-

Slope = Slope of the calibration curve (Absorbance/µg)

-

V_air = Volume of air sampled in liters

Interferences and Mitigation

Several substances can interfere with the chromotropic acid method for formaldehyde determination.

-

Phenol: Phenol is a significant negative interference, with a phenol-to-formaldehyde ratio as low as 0.3 causing a 15% decrease in the apparent formaldehyde concentration.[2] This interference can be reduced or eliminated by passing the sample solution through a column containing XAD-7® polymeric adsorbent before analysis.[7]

-

Ethanol and other alcohols, olefins, and aromatic hydrocarbons: These compounds can cause a small negative interference.[5] Using a Tenax GC pre-trap during sampling can remove these interferences.[3]

-

Oxidizable organic materials: These may cause a positive interference.[5]

-

Other aldehydes: Most other aldehydes do not significantly interfere with this method.[5]

References

- 1. skcltd.com [skcltd.com]

- 2. cdc.gov [cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Method [keikaventures.com]

- 5. mdcampbell.com [mdcampbell.com]

- 6. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 7. tandfonline.com [tandfonline.com]

Application Notes: Determination of Nitrate in Water using 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid

Introduction